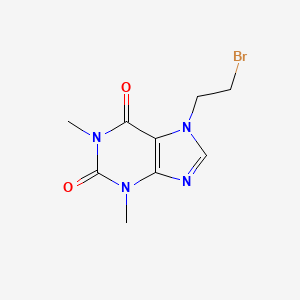

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Descripción

Chemical Structure and Properties

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS 23146-05-6) is a xanthine derivative with a bromoethyl substituent at the 7-position of the purine ring. Its molecular formula is C₉H₁₁BrN₄O₂, and it has a molecular weight of 287.11 g/mol . The compound is synthesized via alkylation of theobromine (3,7-dimethylxanthine) using 1,2-dibromoethane in the presence of cesium carbonate and DMF, followed by purification via column chromatography . The bromoethyl group introduces both steric bulk and electrophilic reactivity, making it a versatile intermediate in medicinal chemistry for further derivatization .

Propiedades

IUPAC Name |

7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWGXGHWFOTKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177725 | |

| Record name | 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23146-05-6 | |

| Record name | 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23146-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023146056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS No. 23146-05-6) is a purine derivative with potential biological activities that warrant detailed exploration. Its molecular formula is , and it has garnered interest in pharmacological research due to its structural properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 287.11 g/mol |

| LogP | 0.733 |

| InChI Key | ZZWGXGHWFOTKNP-UHFFFAOYSA-N |

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an antimicrobial agent and its effects on various biological systems.

Antimicrobial Activity

Studies have demonstrated that purine derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other purines:

- Inhibition of Bacterial Growth : Preliminary studies indicate that derivatives of purines can exhibit antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 1 to 6.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain concentrations of this compound can induce cytotoxic effects in mammalian cell lines:

- Cell Viability Tests : In vitro assays have shown that at higher concentrations (e.g., >100 µM), the compound leads to reduced cell viability in human cancer cell lines. This suggests a potential application in cancer therapy, although further studies are needed to elucidate the specific mechanisms involved .

Developmental Toxicity

Research has also highlighted potential developmental toxicity associated with purine derivatives:

- Animal Studies : In prenatal studies involving mice and rats, exposure to high doses resulted in reduced litter sizes and developmental issues such as weight loss in pregnant females and decreased offspring viability . The No Observed Adverse Effect Level (NOAEL) was determined to be 282 mg/kg bw/day in these studies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

- Functional Groups : The presence of the bromoethyl group is hypothesized to enhance lipophilicity and cellular uptake, contributing to its antimicrobial and cytotoxic effects. Similar compounds with electron-withdrawing groups have shown increased potency against bacterial strains .

Case Studies

- Antibacterial Efficacy : A study tested various purine derivatives against Staphylococcus aureus, revealing that modifications at the N-position significantly influenced their antibacterial potency.

- Cytotoxic Effects : Another investigation assessed the cytotoxicity of several purine derivatives on human cancer cell lines, finding that this compound exhibited a dose-dependent decrease in cell viability.

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been studied for its potential pharmacological effects, particularly in the context of modifying the activity of purine nucleosides and their derivatives. Research indicates that it may exhibit properties similar to those of theophylline, which is known for its bronchodilator effects and ability to inhibit phosphodiesterase enzymes.

Chromatographic Analysis

7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of related compounds. A study demonstrated its effective separation using a reverse-phase HPLC method with acetonitrile and water as mobile phases. This technique is crucial for isolating impurities and analyzing pharmacokinetics in drug development .

| Chromatographic Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile + Water | Separation of impurities |

Synthesis of Novel Compounds

The bromoethyl group in this compound makes it a valuable intermediate in synthetic organic chemistry. It can be used to create various derivatives that may possess enhanced biological activity or novel pharmacological profiles. Researchers are exploring its reactivity in nucleophilic substitution reactions to synthesize new therapeutic agents.

Antitumor Activity Studies

Preliminary studies have indicated that derivatives of this compound may have antitumor properties. Investigations into its mechanism of action suggest that it may interfere with cellular signaling pathways involved in cancer proliferation .

Case Study 1: HPLC Application

In a study published on the application of this compound in HPLC, researchers successfully isolated the compound from complex mixtures. The method proved scalable for preparative separations, highlighting its utility in analytical chemistry .

A recent investigation assessed the biological activity of various derivatives synthesized from this compound. The results indicated promising cytotoxic effects against several cancer cell lines, suggesting further exploration into its potential as an anticancer agent .

Comparación Con Compuestos Similares

Physicochemical Characteristics

- Solubility: Limited data exist, but bromoethyl substitution likely reduces water solubility compared to hydroxyl or amino-substituted analogs.

- Stability : The bromine atom renders the compound sensitive to nucleophilic substitution and hydrolysis, necessitating storage at 2–8°C in dry conditions .

- Reactivity : The bromoethyl group acts as a leaving group, enabling cross-coupling reactions (e.g., with amines or thiols) to generate prodrugs or targeted therapeutics .

Table 1: Structural and Functional Comparison of Xanthine Derivatives

Key Comparative Insights

Substituent Reactivity The bromoethyl group in the target compound distinguishes it from non-halogenated analogs (e.g., Etamiphylline, Ambophylline). Bromine’s electronegativity and leaving-group capacity enable synthetic versatility, unlike the stable amino or hydroxyl groups in other derivatives . In contrast, 8-chloro substitution in Dimenhydrinate enhances antimuscarinic activity but limits further chemical modifications .

Biological Activity Etamiphylline’s diethylaminoethyl group increases water solubility, making it suitable for oral administration, whereas the bromoethyl derivative’s hydrophobicity may restrict bioavailability without formulation aids . VU0071063’s bulky tert-butylbenzyl group enhances binding to KATP channels, a feature absent in the smaller bromoethyl analog .

Synthetic Utility

- The bromoethyl compound serves as a key intermediate in synthesizing acetylcholinesterase inhibitors (e.g., propargyl derivatives in Scheme 6 of ), whereas Fenetylline ’s complex phenethyl side chain requires multistep synthesis .

Stability and Storage

- Bromoethyl derivatives require stringent storage conditions (2–8°C) due to hydrolytic sensitivity, unlike stable analogs like 7-(phenylmethyl)-theophylline .

Therapeutic Potential While Ambophylline and Dimenhydrinate are clinically approved for respiratory and antiemetic uses, respectively, the bromoethyl compound remains primarily a research tool for prodrug development .

Métodos De Preparación

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Theophylline (3 g, 16.65 mmol), Sodium hydride (NaH, 730 mg, 18.3 mmol, 60% in mineral oil), DMF (55 mL), Room temperature, 10 min stirring | Deprotonation of the N7 position of theophylline by NaH to generate the nucleophilic purine anion | Formation of reactive intermediate |

| 2 | Addition of 1,2-dibromoethane (7.2 mL, 83.25 mmol) dropwise, Stirring at room temperature for 24 h | Alkylation of the N7 position by nucleophilic substitution on 1,2-dibromoethane | Formation of 7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione |

| 3 | Work-up: Dilution with ethyl acetate (EtOAc), washing with water (3x) and brine (1x), drying, filtration, evaporation | Isolation of product | White solid obtained |

| 4 | Trituration with heptane | Purification | Final product yield: 83% |

Analytical Data: LC-MS showed [M+H]+ at 288, consistent with the expected molecular weight (287.11 g/mol) of the product.

Reaction Mechanism Highlights

- Sodium hydride acts as a strong base to abstract the acidic proton at the N7 nitrogen of theophylline, generating a nucleophilic species.

- The nucleophile attacks the electrophilic carbon of 1,2-dibromoethane, displacing a bromide ion and forming the 7-(2-bromoethyl) substituent.

- The reaction proceeds efficiently at room temperature over 24 hours, indicating mild conditions suitable for sensitive purine substrates.

Alternative Synthetic Approaches and Related Compounds

While the above method is the most direct and widely reported, related patent literature describes variations in alkylation using different haloalkanes and bases, as well as subsequent functionalization steps to generate derivatives of purine compounds.

For example, European patent EP0271192A2 details the synthesis of related purine derivatives via alkylation of theophylline with haloalkyl compounds in DMF, often in the presence of bases like triethylamine or sodium bicarbonate, at elevated temperatures (60–140°C). These methods include:

- Alkylation with 1,3-dibromopropane to form 7-(3-bromopropyl) derivatives.

- Subsequent nucleophilic substitution on the bromoalkyl side chain with amines or alcohols to form functionalized purine derivatives.

- Isolation and purification by solvent extraction, filtration, and chromatographic techniques.

Though these examples focus on longer chain bromoalkyl substituents, the fundamental alkylation chemistry is analogous to that used for 7-(2-bromoethyl) substitution.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Theophylline (1,3-dimethylxanthine) |

| Alkylating agent | 1,2-Dibromoethane |

| Base | Sodium hydride (NaH, 60% in mineral oil) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature (~20–25°C) |

| Reaction time | 24 hours stirring after alkyl halide addition |

| Work-up | Dilution with EtOAc, washing with water and brine, drying |

| Purification | Trituration with heptane |

| Yield | Approximately 83% |

| Analytical confirmation | LC-MS [M+H]+ = 288 |

Research Findings and Considerations

- The use of sodium hydride as a base is critical for efficient deprotonation and subsequent alkylation.

- DMF is chosen for its ability to dissolve both theophylline and sodium hydride and to facilitate nucleophilic substitution.

- The reaction proceeds smoothly at ambient temperature, avoiding harsh conditions that could degrade the purine core.

- High yield (83%) indicates the method is practical and scalable.

- The bromoethyl substituent introduced is a versatile handle for further chemical modifications in drug synthesis.

- Alternative bases (e.g., triethylamine) and alkyl halides with longer chains have been reported but may require elevated temperatures and longer reaction times.

- The reaction mechanism involves nucleophilic substitution (S_N2) at the primary bromoalkane carbon.

Q & A

Q. Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 4.2–4.5 (BrCH₂CH₂), δ 3.5 (N-CH₃) | |

| 13C NMR | δ 170.1 (C=O), δ 35.8 (BrCH₂) | |

| FTIR | 1695 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) |

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days | Major Degradants |

|---|---|---|

| 40°C / 75% RH | 12% | De-brominated analog |

| 25°C / Dry Argon | <2% | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.